Cas no 1157125-98-8 (3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine)

3,3,3-トリフルオロ-2-(1H-ピラゾール-1-イル)プロパン-1-アミンは、フッ素原子とピラゾール基を有する特異な構造を持つ有機化合物です。この化合物の特徴は、高い電子求引性を示すトリフルオロメチル基と、配位能に優れたピラゾール環が結合している点にあります。分子内の極性が高く、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして期待されます。特に、フッ素原子の導入により代謝安定性が向上し、生物活性化合物の設計において有利な特性を発揮します。また、ピラゾール基の存在により金属錯体形成能も有しており、触媒や機能性材料への応用が可能です。

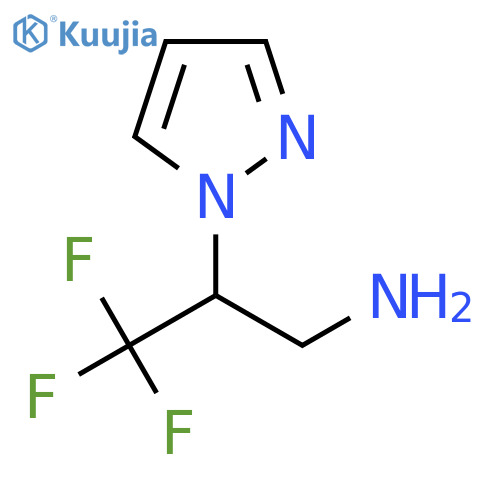

1157125-98-8 structure

商品名:3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine

CAS番号:1157125-98-8

MF:C6H8F3N3

メガワット:179.1430311203

MDL:MFCD12047168

CID:5238171

PubChem ID:43752771

3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine

- 1H-Pyrazole-1-ethanamine, β-(trifluoromethyl)-

-

- MDL: MFCD12047168

- インチ: 1S/C6H8F3N3/c7-6(8,9)5(4-10)12-3-1-2-11-12/h1-3,5H,4,10H2

- InChIKey: LOJZGVKHBJWXMS-UHFFFAOYSA-N

- ほほえんだ: FC(C(CN)N1C=CC=N1)(F)F

計算された属性

- せいみつぶんしりょう: 179.067

- どういたいしつりょう: 179.067

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8

- 疎水性パラメータ計算基準値(XlogP): 0.4

3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-313193-5.0g |

3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine |

1157125-98-8 | 5.0g |

$2981.0 | 2023-02-26 | ||

| Enamine | EN300-313193-0.1g |

3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine |

1157125-98-8 | 0.1g |

$904.0 | 2023-09-05 | ||

| Enamine | EN300-313193-2.5g |

3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine |

1157125-98-8 | 2.5g |

$2014.0 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356429-250mg |

3,3,3-Trifluoro-2-(1h-pyrazol-1-yl)propan-1-amine |

1157125-98-8 | 95% | 250mg |

¥20433.00 | 2024-08-09 | |

| Enamine | EN300-313193-0.5g |

3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine |

1157125-98-8 | 0.5g |

$987.0 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356429-100mg |

3,3,3-Trifluoro-2-(1h-pyrazol-1-yl)propan-1-amine |

1157125-98-8 | 95% | 100mg |

¥24408.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356429-50mg |

3,3,3-Trifluoro-2-(1h-pyrazol-1-yl)propan-1-amine |

1157125-98-8 | 95% | 50mg |

¥21772.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356429-500mg |

3,3,3-Trifluoro-2-(1h-pyrazol-1-yl)propan-1-amine |

1157125-98-8 | 95% | 500mg |

¥21314.00 | 2024-08-09 | |

| Enamine | EN300-313193-0.05g |

3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine |

1157125-98-8 | 0.05g |

$864.0 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356429-1g |

3,3,3-Trifluoro-2-(1h-pyrazol-1-yl)propan-1-amine |

1157125-98-8 | 95% | 1g |

¥24026.00 | 2024-08-09 |

3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

1157125-98-8 (3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine) 関連製品

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1157125-98-8)3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine

清らかである:99%

はかる:1g

価格 ($):654.0